[4-(Tetrahydropyran-4-yloxy)phenyl]methanol [4-(Tetrahydropyran-4-yloxy)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 892501-95-0
VCID: VC2287587
InChI: InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2
SMILES: C1COCCC1OC2=CC=C(C=C2)CO
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol

CAS No.: 892501-95-0

Cat. No.: VC2287587

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol - 892501-95-0

Specification

CAS No. 892501-95-0
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name [4-(oxan-4-yloxy)phenyl]methanol
Standard InChI InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2
Standard InChI Key VFZJVDCLRTTYDL-UHFFFAOYSA-N
SMILES C1COCCC1OC2=CC=C(C=C2)CO
Canonical SMILES C1COCCC1OC2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structure

Chemical Identifiers

The chemical identity of [4-(Tetrahydropyran-4-yloxy)phenyl]methanol can be precisely defined through various standardized identifiers, as presented in the table below:

Identifier TypeValue
CAS Registry Number892501-95-0
PubChem CID24229523
IUPAC Name[4-(oxan-4-yloxy)phenyl]methanol
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
InChIInChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2
InChIKeyVFZJVDCLRTTYDL-UHFFFAOYSA-N
SMILESC1COCCC1OC2=CC=C(C=C2)CO

Structural Characteristics

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol features three primary structural components:

  • A tetrahydropyran ring (oxane) - a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom

  • A phenyl (benzene) ring connected to the tetrahydropyran ring via an oxygen linkage

  • A hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring

This arrangement creates a molecule with both polar and non-polar regions, contributing to its solubility characteristics and potential for hydrogen bonding through the hydroxyl group .

Physicochemical Properties

Physical Properties

The compound exhibits the following physical properties:

PropertyValueNote
Molecular Weight208.25 g/molComputed value
Density1.430±0.06 g/cm³Predicted value
Boiling Point501.4±50.0 °CPredicted value at 760 mmHg
Melting PointNot specifically reported
Flash PointNot specifically reported
SolubilityNot specifically reportedLikely soluble in organic solvents due to structure

Synthesis and Preparation

Synthetic Routes

  • Formation of the tetrahydropyran-4-yloxy substituent

  • Attachment of this group to the para position of a suitable benzene derivative

  • Reduction or functional group transformation to obtain the hydroxymethyl group

Pyran derivatives are commonly synthesized using multi-component reactions, which are efficient for producing complex molecules.

Applications and Uses

Research Applications

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol is primarily used as a research chemical in various applications:

  • As an intermediate in organic synthesis

  • In pharmaceutical research for developing novel compounds

  • As a building block for more complex molecules due to its functional groups

  • Potentially as a reagent in studies exploring new chemical reactions

The compound's structural features, including the hydroxyl group and the tetrahydropyran ring, make it valuable for creating derivatives with potential biological activities.

Hazard TypeDescription
Acute Toxicity (Oral)Harmful if swallowed
Acute Toxicity (Dermal)Harmful in contact with skin
Acute Toxicity (Inhalation)Harmful if inhaled
GHS ClassificationNot fully detailed in available sources

Structural Relationships and Analogs

Related Compounds

Several structurally related compounds appear in the chemical literature:

  • [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine (CAS: 898289-33-3) - A related compound with an amine group instead of a hydroxyl group and different substitution pattern

  • Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate (CAS: 930110-97-7) - A derivative with a pentafluorophenyl ester group instead of a hydroxymethyl group

These related compounds suggest potential synthetic pathways and structural modifications that could be explored in research involving [4-(Tetrahydropyran-4-yloxy)phenyl]methanol.

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